Netamine G

Description

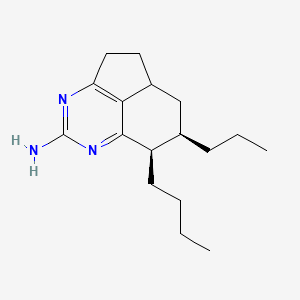

Netamine G (compound 66) is a fused tricyclic guanidine alkaloid first isolated from marine sponges, notably Arenochalina mirabilis and related species. Structurally, it is defined as 8-butyl-4,5,5a,6,7,8-hexahydro-7-propylcyclopent[de]quinazolin-2-amine, featuring a trans-configuration at the C-7 and C-8 positions of its side chain . Its synthesis involves the oxidation of Netamine E (compound 65) using MnO₂ in methylene chloride at 55°C for 48 hours, yielding 25% of the purified product . Key spectral characteristics include distinct ¹H NMR signals in CDCl₃ with 9% trifluoroacetic acid (TFA), where H-5 and H-8 protons resolve clearly (δ 4.15 and 3.95 ppm, respectively), and a coupling constant of 8.8 Hz between H-7 and H-8 confirms the trans stereochemistry .

This compound belongs to the ptilocaulin/netamine alkaloid family, which exhibits diverse bioactivities, including antitumor and antimicrobial properties.

Properties

Molecular Formula |

C17H27N3 |

|---|---|

Molecular Weight |

273.4 g/mol |

IUPAC Name |

(9R,10R)-9-butyl-10-propyl-5,7-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-6-amine |

InChI |

InChI=1S/C17H27N3/c1-3-5-7-13-11(6-4-2)10-12-8-9-14-15(12)16(13)20-17(18)19-14/h11-13H,3-10H2,1-2H3,(H2,18,19,20)/t11-,12?,13-/m1/s1 |

InChI Key |

KBQJFVBWVHNCEC-LKOMHFJYSA-N |

Isomeric SMILES |

CCCC[C@@H]1[C@@H](CC2CCC3=C2C1=NC(=N3)N)CCC |

Canonical SMILES |

CCCCC1C(CC2CCC3=C2C1=NC(=N3)N)CCC |

Synonyms |

netamine G |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Insights :

- The trans configuration in this compound distinguishes it from earlier misassigned cis analogs (e.g., netamine A–D) .

- Side-chain length (e.g., propyl vs. methyl) influences lipophilicity and bioactivity. This compound’s propyl group may enhance membrane permeability compared to mirabilin B’s methyl group .

Q & A

Q. What experimental methodologies are recommended for synthesizing Netamine G, and how can its purity be validated?

this compound is synthesized via MnO₂ oxidation of netamine E, derived from the reaction of 6-propylhexahydroindole with guanidine in methanol . Key steps include:

- Oxidation conditions : Use MnO₂ in dry dichloromethane under reflux for 6–8 hours.

- Purity validation : Employ high-resolution mass spectrometry (HRMS) for molecular formula confirmation (C₁₅H₂₆N₃) and reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Stereochemical verification : Compare ¹H/¹³C NMR chemical shifts with literature data (e.g., δ 0.77 for H-6α, δ 2.15 for H-6β) .

Q. How should researchers address discrepancies in reported NMR data for this compound across studies?

Discrepancies in NMR shifts (e.g., ±0.03 ppm for ¹H, ±0.4 ppm for ¹³C) may arise from solvent effects (e.g., CD₃OD vs. CDCl₃) or calibration protocols . To resolve this:

Q. What bioactivity assays are suitable for preliminary evaluation of this compound?

this compound’s bioactivity (e.g., antileukemic or antibacterial properties) can be screened using:

- In vitro cytotoxicity : MTT assay against leukemia cell lines (e.g., HL-60) with IC₅₀ calculations .

- Antimicrobial testing : Disk diffusion assays against Staphylococcus aureus (ATCC 25923) .

- Dose-response curves : Use logarithmic concentrations (0.1–100 μM) to assess potency and selectivity .

Advanced Research Questions

Q. How can the stereochemical configuration of this compound’s side chains be experimentally confirmed, and why is this critical for bioactivity?

Early studies proposed a cis-configuration for this compound’s side chains, but recent NOESY data revealed a trans-orientation . To confirm:

- NOE correlations : Irradiate H-6α (δ 0.77) and observe enhancements in H-6β (δ 2.15) and H-5α (δ 1.30) .

- Comparative analysis : Align ¹H shifts with structurally resolved analogs (e.g., netamine P or E) .

- Impact on bioactivity : Trans-configuration may enhance membrane permeability or target binding, as seen in ptilocaulin analogs .

Q. What strategies are effective for resolving contradictions in this compound’s biosynthetic pathway hypotheses?

Conflicting biosynthetic models (e.g., 1,4- vs. 1,2-hydrogenation pathways) require:

- Isotopic labeling : Use ¹³C-labeled precursors to trace carbon flux during in vitro synthesis .

- Enzyme inhibition studies : Block proposed intermediates (e.g., tricyclic guanidine) and monitor pathway disruption via LC-MS .

- Computational modeling : Apply density functional theory (DFT) to assess thermodynamic feasibility of competing pathways .

Q. How can researchers optimize the yield of this compound in multi-step syntheses while minimizing byproducts?

Yield optimization involves:

- Reaction parameter tuning : Vary temperature (25–60°C), solvent polarity (MeOH vs. EtOAc), and catalyst loading (e.g., NaBH₄ for reduction steps) .

- Byproduct identification : Use LC-MS/MS to detect and quantify impurities (e.g., netamine E or oxidized derivatives) .

- Scale-up protocols : Implement flow chemistry for oxidation steps to enhance reproducibility and reduce side reactions .

Methodological Guidance

Q. What criteria should be applied when selecting literature sources for this compound research, and how can contradictory data be reconciled?

Prioritize peer-reviewed journals with rigorous NMR/MS validation (e.g., Journal of Natural Products) and avoid non-academic platforms (e.g., ) . For contradictions:

- Assay replication : Repeat key experiments (e.g., bioactivity assays) under standardized conditions .

- Meta-analysis : Use systematic reviews to identify consensus findings or methodological flaws in prior studies 19.

不可错过!高效查找文献综述技巧!01:55

Q. How should researchers design experiments to evaluate this compound’s pharmacokinetic properties in preclinical models?

- Bioavailability studies : Compare oral vs. intravenous administration in rodent models, measuring plasma concentration via LC-MS .

- Metabolite profiling : Identify phase I/II metabolites using liver microsome assays .

- Toxicity screening : Conduct histopathological analysis of liver/kidney tissues after 28-day exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.